molecular formula C9H17Cl2N3S B14671308 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride CAS No. 36085-42-4

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride

Katalognummer: B14671308
CAS-Nummer: 36085-42-4
Molekulargewicht: 270.22 g/mol
InChI-Schlüssel: FRFBYBDFQYKFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is a compound known for its pharmacological properties, particularly as a hypotensive agent. It has been characterized to exhibit effects similar to clonidine, a medication used to treat high blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazoloazepine compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves its interaction with α-adrenoceptors. It stimulates these receptors, leading to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure. The compound also facilitates the vagally-mediated baroreceptor reflex, contributing to its hypotensive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act on both peripheral and central nervous system sites sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

36085-42-4

Molekularformel

C9H17Cl2N3S

Molekulargewicht

270.22 g/mol

IUPAC-Name

6-ethyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H

InChI-Schlüssel

FRFBYBDFQYKFKP-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.